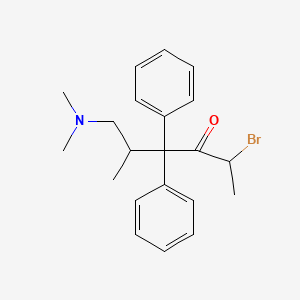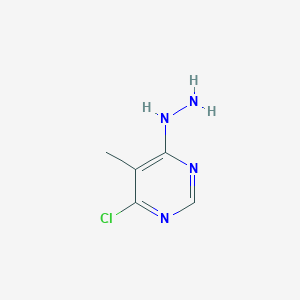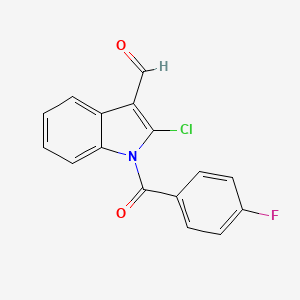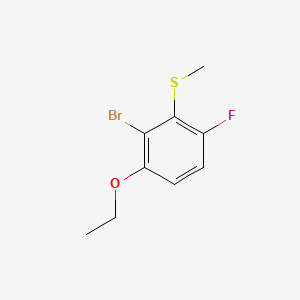
(2-Bromo-3-ethoxy-6-fluorophenyl)(methyl)sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromo-3-ethoxy-6-fluorophenyl)(methyl)sulfane is an organic compound with the molecular formula C9H10BrFOS This compound is characterized by the presence of bromine, fluorine, and sulfur atoms, which contribute to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-3-ethoxy-6-fluorophenyl)(methyl)sulfane typically involves the following steps:
Bromination: The starting material, 3-ethoxy-6-fluorophenyl, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Sulfur Introduction: The brominated intermediate is then reacted with a sulfur-containing reagent, such as methylthiol, under controlled conditions to introduce the methylsulfane group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and sulfur introduction processes, utilizing continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium methoxide or ammonia can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
(2-Bromo-3-ethoxy-6-fluorophenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2-Bromo-3-ethoxy-6-fluorophenyl)(methyl)sulfane involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine, fluorine, and sulfur atoms allows the compound to form specific interactions with these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- (2-Bromo-6-fluoro-3-methoxyphenyl)(methyl)sulfane
- (2-Bromo-6-fluoro-3-methylphenyl)(methyl)sulfane
Comparison:
- Structural Differences: The presence of different substituents (e.g., ethoxy vs. methoxy) can lead to variations in chemical reactivity and physical properties.
- Chemical Properties: The unique combination of bromine, fluorine, and sulfur atoms in (2-Bromo-3-ethoxy-6-fluorophenyl)(methyl)sulfane imparts distinct reactivity compared to its analogs.
- Applications: While similar compounds may have overlapping applications, the specific properties of this compound make it suitable for particular research and industrial uses.
Propriétés
Formule moléculaire |
C9H10BrFOS |
|---|---|
Poids moléculaire |
265.14 g/mol |
Nom IUPAC |
2-bromo-1-ethoxy-4-fluoro-3-methylsulfanylbenzene |
InChI |
InChI=1S/C9H10BrFOS/c1-3-12-7-5-4-6(11)9(13-2)8(7)10/h4-5H,3H2,1-2H3 |
Clé InChI |
MSOMIZZMCDWCIL-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C(=C(C=C1)F)SC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


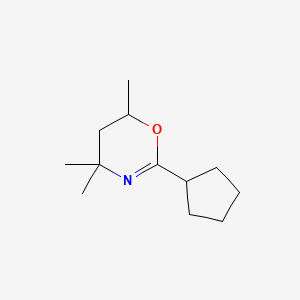
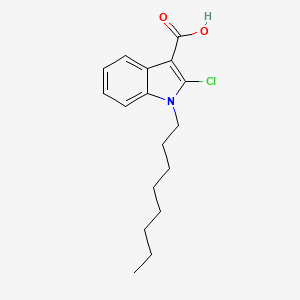
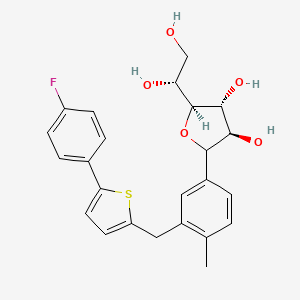

![2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-N-[(8alpha,9S)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B14011937.png)

![N,N-bis(2-chloroethyl)-4-[(4-fluorophenyl)iminomethyl]-3-(trifluoromethyl)aniline](/img/structure/B14011952.png)
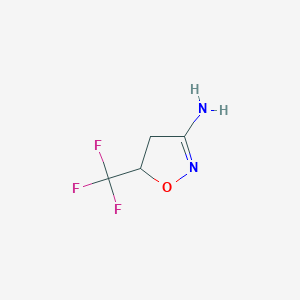
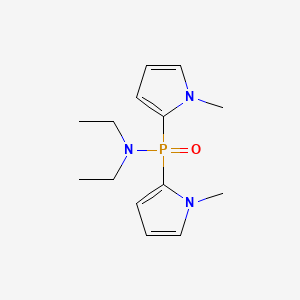
![2-[2-Amino-4-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-1-yl]-2-(1-benzofuran-2-yl)acetic acid](/img/structure/B14011970.png)
![(2'-Methyl-[1,1'-biphenyl]-3-yl)methyl acetate](/img/structure/B14011971.png)
